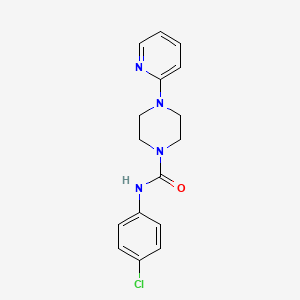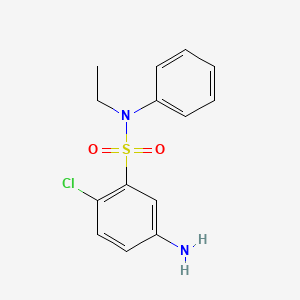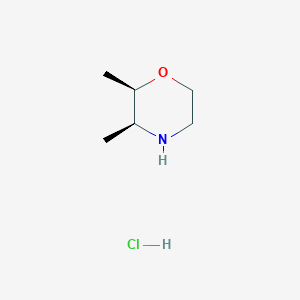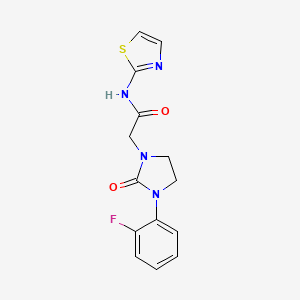
3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative. Quinazoline derivatives are known for their wide range of pharmacological activities, and the introduction of various substituents can significantly affect their biological properties. The compound is structurally related to other quinazoline derivatives that have been synthesized and characterized for their potential as pharmacological agents .
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves the formation of the quinazoline core followed by the introduction of various substituents that can confer desired biological properties. In the case of related compounds, the synthesis has been achieved through reactions involving anthranilonitrile and secondary amines, or by cyclization of diazonium salts . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic strategies were employed.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as single crystal X-ray diffraction (SCXRD) and density functional theory (DFT) studies. These methods provide insights into the three-dimensional conformation of the molecule, electrostatic potential maps, and the distribution of electron density, which are crucial for understanding the interaction of the compound with biological targets . The molecular docking studies can further reveal the binding affinity and mode of interaction with various enzymes, which is essential for the development of new pharmacological agents.
Chemical Reactions Analysis
Quinazoline derivatives can undergo a variety of chemical reactions depending on their substituents. For instance, compounds with a piperazinyl group can be prone to hydrolysis under alkaline conditions, leading to the cleavage of the amide group and the formation of degradation products . The stability of these compounds under different stress conditions, such as high temperature, light, and oxidants, is also an important aspect of their chemical reactivity profile. The stability studies help in predicting the shelf life and suitable storage conditions for pharmaceutical substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like piperazinyl and acetyl can affect the compound's interaction with solvents and its susceptibility to degradation. The stability of these compounds under various conditions has been studied using high-performance liquid chromatography (HPLC) and mass spectrometry (HPLC-MS), which are critical for the development of pharmaceutical substances . Understanding these properties is essential for the formulation and development of new drugs.
科学的研究の応用
Synthesis and Antimicrobial Studies
A notable study detailed the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones, which involved the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives. This synthesis process demonstrated significant antibacterial and antifungal activities against various pathogens, highlighting the compound's potential in antimicrobial applications (Vidule, 2011).
Cytotoxic Evaluations
Research into novel quinazolinone derivatives, including structural variations of the mentioned compound, has shown promising cytotoxic activities against cancer cell lines. A study synthesized novel quinazolinone derivatives and evaluated their cytotoxicity against MCF-7 and HeLa cell lines, with some compounds displaying high cytotoxic activity (Poorirani et al., 2018).
Stability Under Stressful Conditions
The stability of a pharmaceutical substance closely related to "3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione" under stress conditions was studied. The substance demonstrated stability to UV radiation, elevated temperatures, and oxidants, but showed instability to hydrolysis in alkaline environments. This research is crucial for understanding the compound's behavior under various conditions, informing its handling and storage (Gendugov et al., 2021).
Antifungal and Antibacterial Activities
Another study synthesized quinazoline derivatives and evaluated their antifungal and antibacterial activities. Among these derivatives, certain compounds demonstrated effectiveness against Aspergillus flavus and Pseudomonas, showcasing the compound's potential in treating infections (Kale & Durgade, 2017).
特性
IUPAC Name |
3-[5-[4-(4-acetylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4/c1-18(30)19-9-11-20(12-10-19)27-14-16-28(17-15-27)23(31)8-4-5-13-29-24(32)21-6-2-3-7-22(21)26-25(29)33/h2-3,6-7,9-12H,4-5,8,13-17H2,1H3,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXOLGVJUKDIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(4-(4-acetylphenyl)piperazin-1-yl)-5-oxopentyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3018031.png)
![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)

![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B3018042.png)
![Benzyl[2-nitro-5-(trifluoromethyl)phenyl]dioxo-lambda~6~-sulfane](/img/structure/B3018043.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B3018046.png)


![N-benzyl-6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinamine](/img/structure/B3018050.png)